molecular formula C18H21N7O2 B6439703 4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole CAS No. 2549062-81-7

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole

Cat. No. B6439703
CAS RN: 2549062-81-7
M. Wt: 367.4 g/mol
InChI Key: XHNORJDJAZMXOL-UHFFFAOYSA-N
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Description

The compound “4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole” is a complex organic molecule. It contains several functional groups and rings, including a cyclopropyl group, a triazolo[4,3-b]pyridazine ring, a pyrrolidine ring, and an imidazole ring . The molecule is likely to be a part of a larger class of compounds known as 1,2,4-triazolo[4,3-b]pyridazines .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary targets of this compound are PARP-1 and EGFR . PARP-1 (Poly ADP ribose polymerase-1) is a key protein involved in DNA repair pathways, making it a significant target for cancer therapeutics . EGFR (Epidermal Growth Factor Receptor) is a cell surface protein that binds to epidermal growth factor, and its overexpression is associated with a number of cancers .

Mode of Action

This compound interacts with its targets, leading to inhibition of PARP-1 and EGFR . The inhibition of PARP-1 leads to the accumulation of DNA damage in cancer cells, thereby inducing cell death . The inhibition of EGFR prevents the activation of downstream signaling pathways that promote cell proliferation and survival .

Biochemical Pathways

The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts the DNA repair pathway, leading to the accumulation of DNA damage and apoptosis of cancer cells . The inhibition of EGFR disrupts the cell signaling pathways that regulate cell proliferation and survival, leading to the inhibition of cancer cell growth .

Pharmacokinetics

The compound’s effectiveness against cancer cells suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties .

Result of Action

The compound exhibits potent cytotoxic activities against cancer cells. For instance, it has been shown to induce apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . It also upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while downregulating the Bcl2 level .

properties

IUPAC Name

[3-[(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxymethyl]pyrrolidin-1-yl]-(1-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-23-9-14(19-11-23)18(26)24-7-6-12(8-24)10-27-16-5-4-15-20-21-17(13-2-3-13)25(15)22-16/h4-5,9,11-13H,2-3,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHNORJDJAZMXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C(=O)N2CCC(C2)COC3=NN4C(=NN=C4C5CC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[({3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)methyl]pyrrolidine-1-carbonyl}-1-methyl-1H-imidazole

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